Cas no 954273-63-3 (2,6-dibromo-4-fluorobenzene-1-sulfonyl chloride)

954273-63-3 structure
Nombre del producto:2,6-dibromo-4-fluorobenzene-1-sulfonyl chloride
Número CAS:954273-63-3
MF:C6H2Br2ClFO2S
Megavatios:352.40328168869
CID:4667302
2,6-dibromo-4-fluorobenzene-1-sulfonyl chloride Propiedades químicas y físicas
Nombre e identificación
-
- 2,6-dibromo-4-fluorobenzene-1-sulfonyl chloride
- Benzenesulfonyl chloride, 2,6-dibromo-4-fluoro-
-
- Renchi: 1S/C6H2Br2ClFO2S/c7-4-1-3(10)2-5(8)6(4)13(9,11)12/h1-2H
- Clave inchi: DAADGLRHZJNIPX-UHFFFAOYSA-N
- Sonrisas: C1(S(Cl)(=O)=O)=C(Br)C=C(F)C=C1Br
2,6-dibromo-4-fluorobenzene-1-sulfonyl chloride PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-60876-10.0g |
2,6-dibromo-4-fluorobenzene-1-sulfonyl chloride |
954273-63-3 | 95% | 10.0g |
$2024.0 | 2023-02-13 | |
Enamine | EN300-60876-2.5g |
2,6-dibromo-4-fluorobenzene-1-sulfonyl chloride |
954273-63-3 | 95% | 2.5g |
$923.0 | 2023-02-13 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01052660-1g |
2,6-Dibromo-4-fluorobenzene-1-sulfonyl chloride |
954273-63-3 | 95% | 1g |
¥4070.0 | 2024-04-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01052660-5g |
2,6-Dibromo-4-fluorobenzene-1-sulfonyl chloride |
954273-63-3 | 95% | 5g |
¥8021.0 | 2024-04-17 | |
1PlusChem | 1P01A8NK-500mg |
2,6-dibromo-4-fluorobenzene-1-sulfonyl chloride |
954273-63-3 | 95% | 500mg |
$492.00 | 2025-03-04 | |
1PlusChem | 1P01A8NK-5g |
2,6-dibromo-4-fluorobenzene-1-sulfonyl chloride |
954273-63-3 | 95% | 5g |
$1748.00 | 2024-04-19 | |
A2B Chem LLC | AV56592-50mg |
2,6-dibromo-4-fluorobenzene-1-sulfonyl chloride |
954273-63-3 | 95% | 50mg |
$128.00 | 2024-07-18 | |
1PlusChem | 1P01A8NK-2.5g |
2,6-dibromo-4-fluorobenzene-1-sulfonyl chloride |
954273-63-3 | 95% | 2.5g |
$1203.00 | 2024-04-19 | |
Enamine | EN300-60876-5.0g |
2,6-dibromo-4-fluorobenzene-1-sulfonyl chloride |
954273-63-3 | 95% | 5.0g |
$1364.0 | 2023-02-13 | |
Enamine | EN300-60876-0.1g |
2,6-dibromo-4-fluorobenzene-1-sulfonyl chloride |
954273-63-3 | 95% | 0.1g |
$132.0 | 2023-02-13 |
2,6-dibromo-4-fluorobenzene-1-sulfonyl chloride Literatura relevante
-
1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
954273-63-3 (2,6-dibromo-4-fluorobenzene-1-sulfonyl chloride) Productos relacionados
- 78790-74-6(3-phenoxypyridine-4-carbonitrile)
- 37815-79-5(5-Bromo-3-formyl-2-thiophenecarboxylic acid)
- 2006669-82-3(1-({bicyclo4.1.0heptan-3-yl}methyl)-5-methyl-1H-pyrazol-3-amine)
- 1806692-83-0(2-Hydroxy-6-iodophenylhydrazine)
- 898439-77-5(N-(2,4-difluorophenyl)-2-({6-(2,3-dihydro-1H-indol-1-yl)methyl-4-oxo-4H-pyran-3-yl}oxy)acetamide)
- 2229181-08-0(3-(3-bromo-2,4-dimethylphenyl)-2-methoxypropanoic acid)
- 742095-65-4(1-methoxy-1-(4-methoxyphenyl)propan-2-amine hydrochloride)
- 2145093-96-3(2,6-Dichloro-4-(methylsulfanyl)benzoic acid ethyl ester)
- 2171824-38-5(5-(trifluoromethyl)-8-thia-4,6-diazatricyclo7.4.0.0,2,7trideca-1(9),2,4,6-tetraene-3-carboxylic acid)
- 1421586-32-4(methyl 5-[(E)-2-phenylethenesulfonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:954273-63-3)2,6-dibromo-4-fluorobenzene-1-sulfonyl chloride

Pureza:99%/99%
Cantidad:1g/5g
Precio ($):489.0/964.0